Cas no 2137951-88-1 (3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-)

3-ピリジンアミン、5-(2-クロロ-4-メチルフェニル)-4-メチル-は、有機合成化学において重要な中間体として用いられる化合物です。この化合物は、ピリジン骨格にアミン基と置換フェニル基を有しており、医薬品や農薬の合成において有用な構造単位を提供します。特に、クロロ基とメチル基の導入により、分子の反応性や脂溶性が調整可能で、標的分子との特異的な相互作用が期待できます。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広い用途に対応可能です。

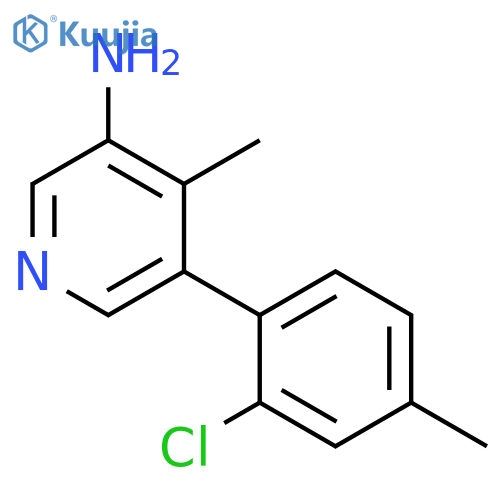

2137951-88-1 structure

商品名:3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-

CAS番号:2137951-88-1

MF:C13H13ClN2

メガワット:232.708721876144

CID:5279532

3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-

-

- インチ: 1S/C13H13ClN2/c1-8-3-4-10(12(14)5-8)11-6-16-7-13(15)9(11)2/h3-7H,15H2,1-2H3

- InChIKey: UQIGHFPUVNPSKO-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(C2=CC=C(C)C=C2Cl)C(C)=C1N

3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692072-0.25g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 0.25g |

$1012.0 | 2023-03-10 | ||

| Enamine | EN300-692072-0.5g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 0.5g |

$1056.0 | 2023-03-10 | ||

| Enamine | EN300-692072-10.0g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 10.0g |

$4729.0 | 2023-03-10 | ||

| Enamine | EN300-692072-0.05g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 0.05g |

$924.0 | 2023-03-10 | ||

| Enamine | EN300-692072-5.0g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 5.0g |

$3189.0 | 2023-03-10 | ||

| Enamine | EN300-692072-2.5g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 2.5g |

$2155.0 | 2023-03-10 | ||

| Enamine | EN300-692072-0.1g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 0.1g |

$968.0 | 2023-03-10 | ||

| Enamine | EN300-692072-1.0g |

5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |

2137951-88-1 | 1g |

$0.0 | 2023-06-07 |

3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2137951-88-1 (3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量